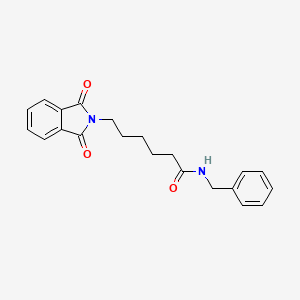

N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Description

N-Benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone, a phthalimide (1,3-dioxo-isoindole) group at the sixth carbon, and a benzyl substituent on the amide nitrogen. Its molecular formula is C23H23N2O3, with a monoisotopic mass of 380.137 g/mol (approximated from analogs in ).

Properties

Molecular Formula |

C21H22N2O3 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-benzyl-6-(1,3-dioxoisoindol-2-yl)hexanamide |

InChI |

InChI=1S/C21H22N2O3/c24-19(22-15-16-9-3-1-4-10-16)13-5-2-8-14-23-20(25)17-11-6-7-12-18(17)21(23)26/h1,3-4,6-7,9-12H,2,5,8,13-15H2,(H,22,24) |

InChI Key |

UQQACEMHYPVJRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide typically involves the reaction of benzylamine with a suitable hexanoyl chloride derivative in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The isoindole ring is introduced through a cyclization reaction involving phthalic anhydride and an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxo groups or to convert the isoindole ring into a more saturated structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals

Mechanism of Action

The mechanism of action of N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a common phthalimide-hexanamide backbone with several analogs, differing primarily in the N-substituent and additional functional groups. Key analogs include:

Structural Insights :

- Benzyl vs. Aromatic Substitutents : The benzyl group in the target compound enhances lipophilicity, favoring membrane permeability, while the 3-hydroxyphenyl analog () introduces polarity via the -OH group, improving aqueous solubility.

- Sulfonamide Derivatives : Sulfonate/sulfonamide-containing analogs () exhibit markedly higher solubility and stability, making them suitable for aqueous-phase reactions or as kinase inhibitors.

Spectroscopic and Physical Properties

- NMR Data : Phthalimide protons resonate at δ ~7.8–8.0 ppm (aromatic), while hexanamide chain protons appear at δ ~1.2–3.5 ppm ().

- IR Signatures: Strong C=O stretches at ~1700–1750 cm<sup>-1</sup> (phthalimide and amide), with additional peaks for -OH (~3200–3500 cm<sup>-1</sup>) in phenolic analogs ().

- Thermal Stability : Phthalimide derivatives generally exhibit high thermal stability (mp >150°C), with halogenated analogs () showing higher decomposition temperatures.

Biological Activity

N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a compound notable for its complex molecular structure, which includes a benzyl group and a hexanamide chain attached to a dioxoisoindole moiety. Its molecular formula is with a molecular weight of approximately 350.41 g/mol . This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.

Preliminary studies suggest that compounds structurally related to this compound exhibit various biological activities. Although specific data on this compound is limited, similar structures have been associated with:

- Anticancer Activity : Some isoindole derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Compounds with similar structural motifs often display activity against various bacterial strains.

- Anti-inflammatory Effects : Related compounds have been studied for their ability to modulate inflammatory pathways.

Case Studies

- Anticancer Activity : A study on isoindole derivatives indicated that modifications at the nitrogen and carbon positions can enhance cytotoxicity against certain cancer cell lines. This compound may follow this trend, warranting further investigation into its specific effects on tumorigenic cells.

- Antimicrobial Properties : Research into similar compounds has revealed significant antibacterial activity against Gram-positive bacteria. The presence of the dioxoisoindole core in N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)hexanamide suggests potential efficacy against microbial pathogens.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 6-(1,3-Dioxoisoindol)-N-pentylacetamide | C_{15}H_{17}N_{2}O_{3} | Anticancer |

| 5-Benzylidene-thiazolidine | C_{13}H_{11}N_{3}S | Antimicrobial |

| N-benzoyl-N'-methylurea | C_{10}H_{10}N_{2}O_{2} | Anti-inflammatory |

This table illustrates the diversity of biological activities exhibited by compounds with similar structural features to N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)hexanamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.